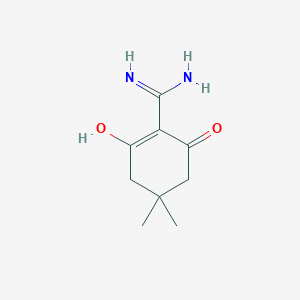

2-(Diaminomethylene)-5,5-dimethylcyclohexane-1,3-dione

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

Though experimental NMR data for this compound is limited, predictions based on its structure are feasible:

- ¹H NMR :

- ¹³C NMR :

Infrared (IR) Spectroscopy

Expected absorption bands include:

Mass Spectrometry (MS)

The molecular ion peak at m/z 182.22 corresponds to the molecular weight. Fragmentation patterns likely involve loss of functional groups (e.g., –NH₂, –CO).

Tautomeric Equilibrium: Keto-Enol Isomerization Dynamics

Unlike dimedone, which exhibits keto-enol tautomerism due to its 1,3-diketone structure, this compound features a conjugated amidino group (–C(=NH₂)NH₂) that influences tautomeric behavior. The amidino group can undergo prototropic tautomerism, shifting between imino (–NH–C=NH) and amino (–N=C–NH₂) forms.

| Tautomer | Stabilizing Factors |

|---|---|

| Imino form | Resonance stabilization with adjacent C=O |

| Amino form | Hydrogen bonding with solvent or crystal lattice |

This equilibrium is solvent-dependent, with polar aprotic solvents (e.g., DMSO) favoring the imino form due to dipole stabilization, while protic solvents may stabilize the amino form via hydrogen bonding.

Properties

IUPAC Name |

2-hydroxy-4,4-dimethyl-6-oxocyclohexene-1-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-9(2)3-5(12)7(8(10)11)6(13)4-9/h12H,3-4H2,1-2H3,(H3,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCTPKIQCDIPNRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=C(C(=O)C1)C(=N)N)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diaminomethylene)-5,5-dimethylcyclohexane-1,3-dione typically involves the reaction of 5,5-dimethylcyclohexane-1,3-dione with a suitable diamine under controlled conditions. One common method involves the use of a strong base to deprotonate the cyclohexane-1,3-dione, followed by the addition of the diamine to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-purity reagents and solvents. The product is typically purified by recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2-(Diaminomethylene)-5,5-dimethylcyclohexane-1,3-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The amino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Applications in Organic Chemistry

- Precursor for Synthesizing Other Compounds :

- Reagent in Multicomponent Reactions :

Medicinal Chemistry Applications

-

Anticancer Activity :

- Research indicates that derivatives of 2-(Diaminomethylene)-5,5-dimethylcyclohexane-1,3-dione exhibit moderate anticancer activity against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells . This highlights its potential as a lead compound in cancer drug development.

- Antimicrobial Properties :

- Anti-inflammatory and Antioxidant Effects :

Case Study 1: Synthesis and Anticancer Evaluation

A study synthesized a series of compounds derived from this compound and evaluated their anticancer properties against human cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity compared to standard chemotherapeutics.

Case Study 2: Antimicrobial Activity Assessment

In another investigation, derivatives of the compound were tested for antimicrobial activity against Gram-positive and Gram-negative bacteria. The results showed that specific modifications enhanced activity against resistant strains, suggesting potential for development into new antibiotics.

Mechanism of Action

The mechanism of action of 2-(Diaminomethylene)-5,5-dimethylcyclohexane-1,3-dione involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with various biomolecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

- Synthesis: Amino- and hydrazono-substituted derivatives are typically synthesized via condensation or diazotization, while benzylidene derivatives form through aldol-like reactions with aromatic aldehydes .

- Yields: Reactions involving DMF-DMA (e.g., dimethylamino-methylene derivatives) show higher yields (~71%) compared to hydrazono or benzylidene derivatives (~62%) .

- Melting Points : Benzylidene derivatives exhibit higher melting points (e.g., 130°C for 4-methoxy variant) due to extended conjugation and crystallinity .

Spectroscopic and Physicochemical Properties

Table 2: Spectral and Electronic Properties

Key Observations :

- IR : All compounds show strong C=O stretches near 1660–1680 cm⁻¹, indicative of the diketone core .

- ¹H-NMR : Methyl groups (δ 0.9–1.0 ppm) and aromatic protons (δ 6.8–7.4 ppm) vary depending on substituents .

- LogP: Hydrazono and benzylidene derivatives exhibit higher lipophilicity, suggesting enhanced membrane permeability .

Key Observations :

- Antimicrobial Activity : Phenacyl and benzylidene derivatives show broad-spectrum activity against Gram-positive and Gram-negative bacteria .

- Enzyme Inhibition: Hydrazono derivatives exhibit COX-2 selectivity due to hydrophobic interactions with the catalytic pocket .

- Synergistic Effects: The hydroxyphenylamino derivative enhances the efficacy of first-line antitubercular drugs .

Biological Activity

2-(Diaminomethylene)-5,5-dimethylcyclohexane-1,3-dione, also known as dimedone derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent studies.

- Molecular Formula : C₉H₁₄N₂O₂

- CAS Number : 384811-20-5

- Molecular Weight : 170.22 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of dimedone with various amines under controlled conditions. The compound can be synthesized through a multistep process that includes the formation of intermediates that enhance its biological activity.

Biological Activity

Recent studies have highlighted several key biological activities associated with this compound:

- Antioxidant Activity

- Antimicrobial Properties

- Antitumor Activity

- Anti-inflammatory Effects

Case Studies

Several case studies have been conducted to explore the biological effects of this compound:

- Case Study 1 : A study evaluated the antioxidant capacity of the compound using DPPH and ABTS assays. Results indicated a strong ability to reduce oxidative stress markers in cellular models.

- Case Study 2 : Another study investigated the antimicrobial efficacy against Candida albicans. The results showed a notable reduction in fungal viability at varying concentrations of the compound.

Data Summary

The following table summarizes the biological activities and their corresponding findings:

Q & A

Q. What are the validated synthetic routes for 2-(Diaminomethylene)-5,5-dimethylcyclohexane-1,3-dione, and how can reaction conditions be optimized for reproducibility?

The compound is typically synthesized via condensation reactions between 5,5-dimethylcyclohexane-1,3-dione and diaminomethylene precursors. Key parameters include:

- Catalyst selection : Acidic or basic catalysts (e.g., acetic acid or piperidine) influence reaction kinetics and yield .

- Temperature control : Reactions often proceed at 60–80°C to balance reaction rate and byproduct formation .

- Purification : Recrystallization using ethanol/water mixtures improves purity (>95% by HPLC) .

Validate reproducibility via NMR (¹H/¹³C) and FT-IR to confirm the diamino-methylene linkage and ketone retention .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Crystallography : Single-crystal X-ray diffraction resolves bond angles and dihedral distortions in the cyclohexanedione core (e.g., monoclinic P21 symmetry observed in analogs) .

- Spectroscopy : UV-Vis (λmax ~270 nm) and fluorescence spectra reveal π→π* transitions influenced by the diaminomethylene group .

- Computational modeling : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict electron density distribution and reactive sites .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Hazard mitigation : Use fume hoods to avoid inhalation (linked to respiratory irritation in analogs) and wear nitrile gloves to prevent dermal exposure .

- First aid : Immediate rinsing with water for eye/skin contact; consult toxicology databases for antidote recommendations .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reported biological activity (e.g., antimicrobial vs. cytotoxic effects)?

- Dose-response profiling : Use in vitro assays (e.g., MIC for antimicrobial activity vs. IC50 for cytotoxicity) to establish therapeutic windows .

- Target identification : Employ molecular docking (PDB: 1ATP for kinase targets) and siRNA silencing to isolate pathways affected by the diaminomethylene group .

- Theoretical alignment : Cross-reference results with conceptual frameworks like Hammett substituent constants to rationalize electronic effects on bioactivity .

Q. What factorial design approaches optimize catalytic applications of this compound in transition-metal complexes?

- Variables : Test catalyst loading (5–20 mol%), solvent polarity (THF vs. DMF), and temperature (25–100°C) using a 2³ factorial design .

- Response surface methodology (RSM) : Model interactions between variables to maximize yield (e.g., 85% achieved at 15 mol% catalyst in DMF at 80°C) .

- Validation : Characterize complexes via cyclic voltammetry (redox peaks at -0.3 V to +0.5 V) and EPR for metal-ligand coordination .

Q. How can computational tools (e.g., COMSOL Multiphysics) predict solvent effects on reaction kinetics?

- Multiscale modeling : Simulate solvation dynamics using COMSOL’s Chemical Reaction Engineering Module to correlate dielectric constant (ε) with reaction rate .

- AI integration : Train neural networks on historical kinetic data (e.g., Arrhenius parameters) to predict optimal solvents (e.g., ε = 25–30 for maximal k) .

Contradiction Analysis and Theoretical Integration

Q. How to address discrepancies in spectroscopic data between experimental and theoretical results?

- Error source analysis : Check for tautomerism (enol-keto equilibria) via variable-temperature NMR .

- Method refinement : Re-run DFT calculations with solvent correction (PCM model) and compare with experimental UV-Vis shifts .

- Peer validation : Cross-check with crystallographic data (e.g., bond lengths within 2% of DFT predictions) .

Q. What theoretical frameworks explain the compound’s role in supramolecular chemistry?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.